

Comparative Guide: Carzenide vs. Probenecid in Biological Systems

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Compound of Interest

Compound Name: *4-(Dimethylsulfamoyl)-3-methylbenzoic acid*

CAS No.: *1346608-93-2*

Cat. No.: *B2815071*

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Executive Summary: The Divergence of Two Sulfonamides

In drug discovery, a subtle structural modification can invert a molecule's biological target profile. This guide compares Carzenide (4-carboxybenzenesulfonamide) and its derivative Probenecid (4-(dipropylsulfamoyl)benzoic acid).

While structurally related, these two compounds represent a classic case study in Structure-Activity Relationship (SAR) divergence:

- Carzenide functions primarily as a potent Carbonic Anhydrase (CA) inhibitor, utilizing its primary sulfonamide group to coordinate with the zinc ion in the enzyme's active site.
- Probenecid is a potent Organic Anion Transporter (OAT) inhibitor.^[1] The addition of hydrophobic propyl chains sterically hinders CA binding while creating the necessary lipophilicity to block OAT1, OAT3, and URAT1 transporters in the renal proximal tubule.

This guide analyzes their physicochemical differences, mechanistic distinctness, and experimental applications to ensure accurate selection in pharmacokinetic and enzymatic assays.

Chemical & Physicochemical Comparison

The fundamental difference lies in the substitution on the sulfonamide nitrogen. Carzenide possesses a primary sulfonamide (unsubstituted), whereas Probenecid features a tertiary sulfonamide (dipropyl-substituted).

Feature	Carzenide	Probenecid
IUPAC Name	4-sulfamoylbenzoic acid	4-(dipropylsulfamoyl)benzoic acid
CAS Number	138-41-0	57-66-9
Molecular Weight	201.20 g/mol	285.36 g/mol
Sulfonamide Type	Primary ()	Tertiary ()
LogP (Lipophilicity)	0.5 (Hydrophilic)	3.21 (Lipophilic)
pKa (Acidic)	~3.5 (COOH)	~3.4 (COOH)
Water Solubility	Moderate (~450 mg/L)	Very Low (insoluble in water; requires alkaline pH)
Primary Target	Carbonic Anhydrase II (CAII)	Organic Anion Transporters (OAT1/3, URAT1)

Mechanistic Deep Dive

Carzenide: The Zinc Coordinator

Carzenide acts as a classical sulfonamide inhibitor of Carbonic Anhydrase (CA). The nitrogen atom of the primary sulfonamide moiety (

) acts as a metal-coordinating ligand. It binds directly to the

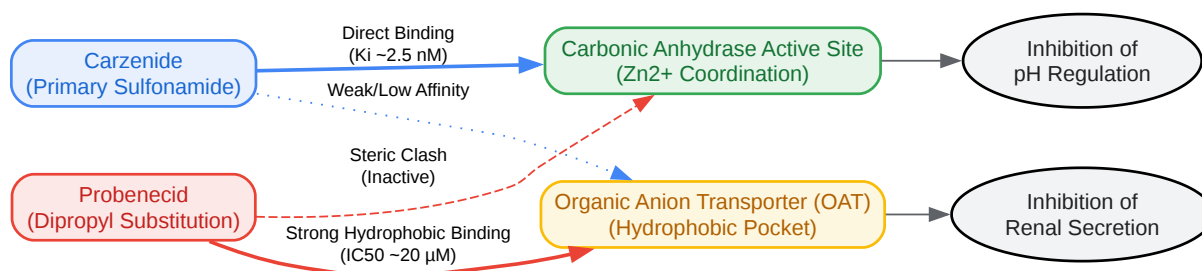
ion within the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. This mechanism is abolished if the nitrogen is substituted.

Probenecid: The Transporter Blocker

Probenecid was synthetically derived from Carzenide to extend the half-life of penicillin. The addition of two propyl groups to the sulfonamide nitrogen serves two purposes:

- **Abolishes CA Activity:** The bulky propyl groups sterically prevent the sulfonamide nitrogen from approaching the active site ion, rendering Probenecid inactive against CA isoforms ($K_i > 10,000$ nM).
- **Enhances OAT Affinity:** The hydrophobic propyl tails interact with the hydrophobic pockets of Organic Anion Transporters (OAT1 and OAT3) on the basolateral membrane of renal proximal tubule cells. This competitive inhibition blocks the uptake of anions (like penicillin, cidofovir, or fluorescent dyes) from the blood into the tubule, thereby reducing their renal clearance.

Visualizing the Pathway Divergence



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Figure 1: Mechanistic divergence. Carzenide targets the Zinc ion in enzymes, while Probenecid targets hydrophobic pockets in transporters.

Comparative Biological Activity Data[2]

The following data aggregates independent studies to illustrate the potency shift.

Target System	Parameter	Carzenide Activity	Probenecid Activity
Carbonic Anhydrase II (hCA II)	Ki (Inhibition Constant)	2.5 – 90 nM (Potent)	> 10,000 nM (Inactive)
OAT1 / OAT3 (Renal Uptake)	IC50	Weak / Non-specific	5 – 50 µM (Potent)
URAT1 (Urate Reabsorption)	IC50	Unknown/Weak	~150 µM
Pannexin 1 Channel	IC50	Not Reported	~150 µM
Influenza A Replication	IC50	Not Reported	~0.5 nM (Mechanism distinct from OAT)

Key Insight: Do not use Probenecid as a control for Carbonic Anhydrase inhibition. Conversely, Carzenide is an unsuitable substitute for blocking OAT transporters in dye-retention assays (e.g., Calcium flux assays).

Experimental Protocols

Protocol A: OAT Inhibition Assay (Probenecid)

Purpose: To prevent the leakage of fluorescent calcium indicators (e.g., Fluo-4, Fura-2) from cells by inhibiting the anion transporter.

- Stock Preparation:
 - Weigh Probenecid (MW: 285.36).[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Dissolve in 1M NaOH or DMSO to create a 500 mM stock. Note: Probenecid is insoluble in neutral water.
 - If using NaOH, buffer carefully; if using DMSO, keep final cell concentration < 0.5% DMSO.
- Assay Buffer Formulation:
 - Prepare Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

- Add Probenecid stock to a final concentration of 2.5 mM (Standard working concentration).
- Adjust pH to 7.4 immediately, as Probenecid is acidic and may lower pH.
- Cell Loading:
 - Incubate cells with the Dye + Probenecid solution for 30–60 minutes at 37°C.
 - Validation: Compare fluorescence retention against a control well without Probenecid. Signal decay in control wells indicates active anion transport.

Protocol B: Carbonic Anhydrase Inhibition (Carzenide)

Purpose: To screen for CAII inhibition using esterase activity (colorimetric).

- Reagent Setup:
 - Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in acetonitrile (stock).
 - Enzyme: Purified human CAII (hCA II).
 - Inhibitor: Carzenide dissolved in DMSO.[4]
- Reaction Workflow:
 - In a 96-well plate, add 120 μ L of Tris-SO₄ buffer (pH 7.6).
 - Add 20 μ L of hCA II solution.
 - Add 20 μ L of Carzenide (serial dilutions: 0.1 nM to 1 μ M).
 - Incubate for 10 minutes at 25°C to allow equilibrium binding.
 - Start reaction by adding 40 μ L of 4-NPA substrate.
- Measurement:
 - Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 15 minutes.

- Calculate K_i using the Cheng-Prusoff equation.

Application Guide: When to Use Which?

If your goal is...	Select This Compound	Why?
Prevent Dye Leakage	Probenecid	Blocks OAT/MRP transporters that pump out anionic dyes (Fluo-4, Indo-1).
Study pH Regulation	Carzenide	Potently inhibits CAII, disrupting bicarbonate/proton balance.
Extend Drug Half-Life	Probenecid	Clinically used to block renal tubular secretion of acidic drugs (e.g., Penicillin).[5]
Inhibit Pannexin 1	Probenecid	Blocks ATP release channels at ~150 μM concentration.
Synthesize Sulfonamides	Carzenide	Acts as the primary scaffold (intermediate) for derivatization.

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